4-(Difluoromethyl)pyrrolidin-2-one
Overview
Description
4-(Difluoromethyl)pyrrolidin-2-one is a compound with the CAS Number: 1803589-29-8. It has a molecular weight of 135.11 .
Molecular Structure Analysis
The InChI Code for 4-(Difluoromethyl)pyrrolidin-2-one is 1S/C5H7F2NO/c6-5(7)3-1-4(9)8-2-3/h3,5H,1-2H2,(H,8,9) . This indicates the molecular structure of the compound. For a detailed structural analysis, specialized software or databases that can interpret and visualize this InChI code may be used.Physical And Chemical Properties Analysis
4-(Difluoromethyl)pyrrolidin-2-one is a solid compound with a molecular weight of 135.11 . For more detailed physical and chemical properties, specialized chemical databases or literature should be consulted.Scientific Research Applications
Antimicrobial Activity
Pyrrolidin-2-one derivatives, including 4-(Difluoromethyl)pyrrolidin-2-one, have been found to exhibit antimicrobial activity . They can be used in the development of new antimicrobial agents.
Anticancer Activity
These compounds have also shown anticancer activity . They can be used in cancer research and in the development of new anticancer drugs.
Anti-inflammatory Activity
Pyrrolidin-2-one derivatives have anti-inflammatory properties . They can be used in the treatment of inflammatory diseases.
Antidepressant Activity
These compounds have been found to have antidepressant effects . They can be used in the development of new antidepressants.
Antiviral Activity
Pyrrolidin-2-one derivatives have shown antiviral activity . They can be used in the development of new antiviral drugs.
Synthesis of Alkaloids
Pyrrolidin-2-ones have been used in the synthesis of various alkaloids . They can be used in the development of new alkaloids.
Synthesis of Unusual β-amino Acids
Pyrrolidin-2-ones have been used in the synthesis of unusual β-amino acids such as statin and its derivatives . They can be used in the development of new amino acids.
Antiarrhythmic Activity
Previous research indicated that pyrrolidin-2-one derivatives possess an affinity for α1-adrenergic receptors. The blockade of α1-adrenoceptor may play a role in restoring normal sinus rhythm . Therefore, they can be used in the development of new antiarrhythmic drugs.
Mechanism of Action
Target of Action
Pyrrolidin-2-one derivatives have been reported to exhibit diverse biological activities . The pyrrolidine ring, a key component of 4-(Difluoromethyl)pyrrolidin-2-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolidin-2-one, have been reported to interact with their targets in a way that leads to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidin-2-one derivatives have been reported to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyrrolidin-2-one derivatives have been reported to exhibit diverse biological activities, suggesting that they may have various significant effects at the molecular and cellular level .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
4-(difluoromethyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO/c6-5(7)3-1-4(9)8-2-3/h3,5H,1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJFFBJHASDJJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1803589-29-8 | |
Record name | 4-(difluoromethyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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